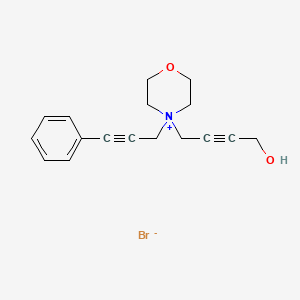![molecular formula C26H38N4O B15159397 Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- CAS No. 819075-46-2](/img/structure/B15159397.png)
Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- is a complex organic compound with the molecular formula C26H38N4O and a molecular weight of 422.614. This compound is part of the urea derivatives family, which are known for their diverse chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-, can be achieved through various methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method is efficient and environmentally friendly, producing high yields with high chemical purity.
Industrial Production Methods
Industrial production of N-substituted ureas often involves the reaction of isocyanates or carbamoyl chlorides with ammonia. These reactions can be catalyzed by various agents to improve yield and efficiency . The use of phosgene to generate the desired isocyanate or carbamoyl chloride is common, although it poses environmental and safety concerns .
Análisis De Reacciones Químicas
Types of Reactions
Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions typically occur under mild conditions, often in aqueous or organic solvents. Catalysts such as acids or bases may be used to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carbonyl compounds, while reduction may yield amines or alcohols .
Aplicaciones Científicas De Investigación
Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Urea, N,N’-bis(phenylmethyl)-: This compound has a similar structure but lacks the piperazinyl and dipropyl groups.
Urea, N-methyl-N,N’-bis(phenylmethyl)-: This compound has a methyl group instead of the piperazinyl group.
Uniqueness
Urea, N’-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl- is unique due to its combination of piperazinyl and dipropyl groups, which confer specific chemical and biological properties. These groups enhance its ability to interact with molecular targets and improve its solubility and stability .
Propiedades
Número CAS |
819075-46-2 |
|---|---|
Fórmula molecular |
C26H38N4O |
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
3-[(1,4-dibenzylpiperazin-2-yl)methyl]-1,1-dipropylurea |
InChI |
InChI=1S/C26H38N4O/c1-3-15-29(16-4-2)26(31)27-19-25-22-28(20-23-11-7-5-8-12-23)17-18-30(25)21-24-13-9-6-10-14-24/h5-14,25H,3-4,15-22H2,1-2H3,(H,27,31) |
Clave InChI |
QGZWHICCGPVBAM-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)NCC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one](/img/structure/B15159316.png)
![Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl-](/img/structure/B15159337.png)


![1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B15159350.png)






![Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B15159384.png)

![2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene](/img/structure/B15159399.png)
